molecular formula C14H19F3N2 B1455463 1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine CAS No. 1183349-95-2

1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No. B1455463
CAS RN: 1183349-95-2
M. Wt: 272.31 g/mol
InChI Key: BRDDLPQYOWHQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine, commonly known as ‘TFMDA’, is a chemical compound. It contains a total of 39 bonds, including 20 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 primary aromatic amine .


Molecular Structure Analysis

The molecular formula of this compound is C14H19F3N2, and its molecular weight is 272.31 g/mol. The molecule contains 39 bonds in total, including 20 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 2 six-membered rings .


Physical And Chemical Properties Analysis

The compound is a white to light yellow crystal powder . Its molecular formula is C14H19F3N2, and it has a molecular weight of 272.31 g/mol.

Scientific Research Applications

Pharmaceutical Intermediates

This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be incorporated into a wide range of drug molecules, enhancing their properties or contributing to their mechanism of action. For instance, it can be used to synthesize compounds with potential antimalarial or anticancer activities due to the presence of the trifluoromethyl group which can improve the biological activity and metabolic stability of the drugs .

properties

IUPAC Name

1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-19(11-5-3-2-4-6-11)13-8-7-10(18)9-12(13)14(15,16)17/h7-9,11H,2-6,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDDLPQYOWHQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Reactant of Route 3
Reactant of Route 3
1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Reactant of Route 4
Reactant of Route 4
1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Reactant of Route 5
Reactant of Route 5
1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Reactant of Route 6
Reactant of Route 6
1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.